molecular formula C42H34N10Na2O10S B8201589 EC-17 (disodiuM salt)

EC-17 (disodiuM salt)

Cat. No.: B8201589
M. Wt: 916.8 g/mol
InChI Key: DDZCXWNVKVTDID-ARIINYJRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

EC-17 (disodium salt) is synthesized by conjugating folate (vitamin B9) with fluorescein isothiocyanate (FITC) through an ethylenediamine spacer. The resulting compound, folate-FITC, forms a negatively charged fluorescent molecule that specifically targets cell-surface FRα and is subsequently internalized into the cytoplasm . The synthetic route involves the following steps:

Chemical Reactions Analysis

EC-17 (disodium salt) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Mechanism of Action

EC-17 (disodium salt) exerts its effects by binding to folate receptor alpha (FRα) on the surface of cells. The binding is mediated by the folate moiety, which has a high affinity for FRα. Once bound, the compound is internalized into the cell via receptor-mediated endocytosis. Inside the cell, the fluorescein moiety emits fluorescence upon excitation, allowing for the visualization of the cells expressing FRα . This mechanism is particularly useful in identifying and targeting cancer cells that overexpress FRα .

Comparison with Similar Compounds

EC-17 (disodium salt) is unique due to its specific targeting of FRα and its fluorescent properties. Similar compounds include:

These compounds share the common feature of targeting folate receptors but differ in their fluorescent properties and applications .

Biological Activity

EC-17 (disodium salt) is a compound primarily recognized for its role as a folate receptor alpha (FRα) targeting contrast agent, exhibiting significant fluorescent properties. This compound is synthesized through the conjugation of folate (vitamin B9) and fluorescein isothiocyanate (FITC), which allows it to specifically bind to FRα, a receptor often overexpressed in various cancer cells. The molecular weight of EC-17 is approximately 917 kDa, and it has excitation and emission wavelengths of 470 nm and 520 nm respectively, making it useful in fluorescence microscopy applications.

EC-17 operates by targeting the FRα present on the surface of certain cancer cells. Upon binding, it is internalized into the cytoplasm, where it can be utilized for imaging and therapeutic purposes. The specificity of EC-17 for FRα allows for enhanced imaging contrast in tissues that express this receptor, particularly in malignant tumors.

In Vitro Studies

In vitro studies have demonstrated that EC-17 effectively labels cancer cell lines such as HeLa and KB cells. The signal-to-background ratio (SBR) for HeLa cells varies from 0.97 to 7.32 depending on the concentration used. This variability indicates a strong dependency on the molarity of the solution applied during fluorescence microscopy assays .

Table 1: In Vitro Fluorescence Activity of EC-17

Cell LineSBR RangeConcentration (mg/mL)
HeLa0.97 - 7.32Varies
KBNot specifiedVaries

In Vivo Studies

In vivo experiments involving murine models have shown promising results. Mice injected with EC-17 exhibited a mean fluorescence signal of 42,234 ± 12,234 arbitrary units (au). Notably, strong fluorescence was observed in all malignant tumors expressing FRα, while no signal was detected in FRα-negative lesions .

Case Study: Tumor Imaging

A study involved injecting C57BL/6 mice with TC1 cells to form tumors. Once the tumor volume reached approximately 300 mm³, mice were administered EC-17 at a dosage of 0.1 mg/kg via tail vein injection. The fluorescence was measured three hours post-injection using Flocam, confirming the compound's efficacy in visualizing tumors with high FRα expression.

Safety and Toxicology

The safety profile of EC-17 has not been extensively documented; however, preliminary assessments indicate that it does not exhibit significant toxicity at the concentrations used for imaging purposes. Further studies are necessary to fully elucidate its safety profile and potential side effects.

Applications in Medicine

EC-17's primary application lies in its use as a contrast agent for imaging techniques such as fluorescence microscopy. Its ability to specifically target FRα makes it especially valuable in oncological diagnostics, where accurate tumor localization is crucial.

Potential Therapeutic Applications

Beyond imaging, there is potential for EC-17 to be explored as a therapeutic agent due to its targeted delivery mechanism. Future research may focus on combining this compound with therapeutic agents to enhance treatment efficacy against cancers that overexpress FRα.

Properties

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCXWNVKVTDID-ARIINYJRSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34N10Na2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.